4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a chemical compound with the molecular formula C13H10Cl2O2S3 and a molecular weight of 365.3 g/mol. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a 2,6-dichlorophenyl group and a sulfanyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzenethiol with a suitable thieno[2,3-b]thiopyran precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl or phenyl groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reactant in the synthesis of other complex molecules . In biology, it has been studied for its potential as a carbonic anhydrase inhibitor, which could have implications for the treatment of conditions like glaucoma . Additionally, its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes . By inhibiting these enzymes, the compound can affect various physiological processes, including the regulation of intraocular pressure. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve binding to the active site of the enzyme and preventing its normal function.
Comparison with Similar Compounds
4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide can be compared to other similar compounds, such as 5,6-dihydro-4H-4-(isobutylamino)thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide and (4R,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide These compounds share a similar thieno[2,3-b]thiopyran core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBGBNQFWWYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.